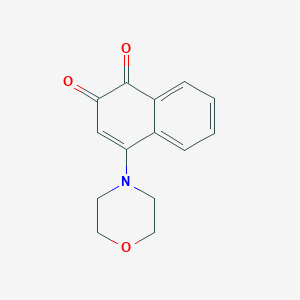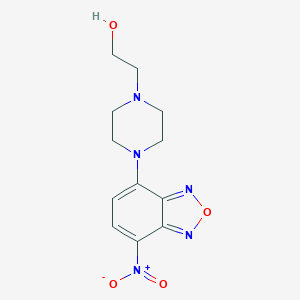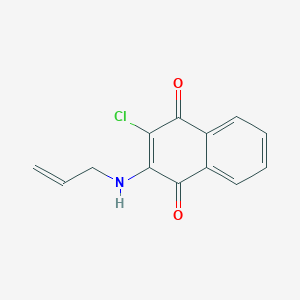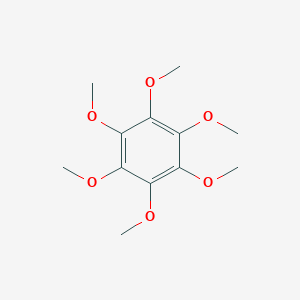
4-Morpholino-1,2-naphthoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Morpholino-1,2-naphthoquinone is an organic compound with the molecular formula C14H13NO3. It is a derivative of naphthalene, featuring a morpholine ring attached to the naphthalene core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholino-1,2-naphthoquinone typically involves the reaction of 1,2-naphthoquinone with morpholine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction proceeds through a nucleophilic addition mechanism, where the morpholine attacks the carbonyl group of the naphthoquinone, followed by cyclization to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcome .
化学反応の分析
Types of Reactions
4-Morpholino-1,2-naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into naphthohydroquinone derivatives.
Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthohydroquinone derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
科学的研究の応用
4-Morpholino-1,2-naphthoquinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 4-Morpholino-1,2-naphthoquinone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to alterations in cellular processes. For example, it may inhibit kinases involved in cell cycle regulation, thereby affecting cell proliferation and survival .
類似化合物との比較
Similar Compounds
1,2-Naphthoquinone: A precursor in the synthesis of 4-Morpholino-1,2-naphthoquinone.
4-Morpholinyl-1,2-naphthoquinone: A closely related compound with similar chemical properties.
Uniqueness
This compound is unique due to the presence of both the naphthalene core and the morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
4569-83-9 |
|---|---|
分子式 |
C14H13NO3 |
分子量 |
243.26 g/mol |
IUPAC名 |
4-morpholin-4-ylnaphthalene-1,2-dione |
InChI |
InChI=1S/C14H13NO3/c16-13-9-12(15-5-7-18-8-6-15)10-3-1-2-4-11(10)14(13)17/h1-4,9H,5-8H2 |
InChIキー |
CGVPOLUKPMAOAN-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC(=O)C(=O)C3=CC=CC=C32 |
正規SMILES |
C1COCCN1C2=CC(=O)C(=O)C3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid](/img/structure/B187831.png)


![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B187840.png)
![5-Furan-2-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187842.png)

![Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B187844.png)






